1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Hydrolytic Stability Reaction Kinetics Cyanopyridinium Chemistry

1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 767-88-4), also referred to as Ricinidine or 3-cyano-1-methyl-2-pyridone, is an N-methylated 3-cyanopyridone heterocycle with molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol. This compound belongs to the privileged 2-pyridone pharmacophore family and features a nitrile group at the 3-position, a keto group at the 2-position, and a methyl substituent on the ring nitrogen—a substitution pattern that eliminates the tautomeric N–H proton present in the parent scaffold, thereby fundamentally altering its hydrogen-bonding capacity, solid-state packing, and hydrolytic stability relative to closely related 3-cyanopyridone analogs.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 767-88-4
Cat. No. B1362507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
CAS767-88-4
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCN1C=CC=C(C1=O)C#N
InChIInChI=1S/C7H6N2O/c1-9-4-2-3-6(5-8)7(9)10/h2-4H,1H3
InChIKeyFGNXJXOLWUDCCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 767-88-4): Core Scaffold for PDE3-Targeted Drug Discovery and Heterocyclic Synthesis


1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 767-88-4), also referred to as Ricinidine or 3-cyano-1-methyl-2-pyridone, is an N-methylated 3-cyanopyridone heterocycle with molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol [1]. This compound belongs to the privileged 2-pyridone pharmacophore family and features a nitrile group at the 3-position, a keto group at the 2-position, and a methyl substituent on the ring nitrogen—a substitution pattern that eliminates the tautomeric N–H proton present in the parent scaffold, thereby fundamentally altering its hydrogen-bonding capacity, solid-state packing, and hydrolytic stability relative to closely related 3-cyanopyridone analogs [2][3].

Why Generic 3-Cyanopyridone Substitution Fails: N-Methylation Defines the Differentiation Boundary for 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile


The presence of the N-methyl group in 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is not a trivial structural variation—it eliminates the N–H hydrogen-bond donor, locks the 2-oxo tautomer, and reconfigures the solid-state packing from layered to corrugated arrangements [1]. Consequently, procurement of a generic 3-cyano-2-pyridone (e.g., CAS 20577-27-9 or CAS 4241-27-4) cannot replicate the solubility profile, thermal behavior, or reactivity pattern of the N-methylated scaffold. The quantitative evidence below demonstrates that these molecular-level differences produce measurable, decision-relevant divergence in hydrolytic half-life, crystal lattice energy, hydrogen-bond acceptor/donor balance, and downstream synthetic utility as a PDE3 inhibitor precursor [2][3].

Quantitative Differentiation Evidence for 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile vs. Closest Analogs


3-Cyano Isomer Exhibits 50-Fold Slower Alkaline Hydrolysis than the 2-Cyano Isomer—Enabling Aqueous Compatibility in Downstream Transformations

The 1-methyl-3-cyanopyridinium ion—the protonated/alkylated form directly related to 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile—undergoes base-catalyzed hydrolysis at a second-order rate constant of 0.28 L mol⁻¹ s⁻¹ at 25 °C, compared to ~76 L mol⁻¹ s⁻¹ for the 1-methyl-2-cyanopyridinium isomer [1]. The rate ratio for carbamidopyridinium ion formation across isomers is 50:5.7:1 (2-CN : 4-CN : 3-CN), and the rate ratio for nucleophilic attack on the pyridinium ring exceeds 1100:43:1 [1]. This means the 3-cyano isomer is >270-fold more resistant to ring-opening degradation than the 2-cyano isomer under identical aqueous alkaline conditions.

Hydrolytic Stability Reaction Kinetics Cyanopyridinium Chemistry

N-Methylation Eliminates the Hydrogen-Bond Donor and Reconfigures Solid-State Packing from Layered to Corrugated Architecture

Single-crystal X-ray diffraction (SC-XRD) and Hirshfeld surface analysis of a series of 4,6-disubstituted-3-cyano-2-pyridones demonstrated that N-methylated derivatives adopt a corrugated packing arrangement with persistent stacking between two pyridone rings, whereas the corresponding O-methyl derivatives (and the parent N–H tautomers) adopt a layered arrangement [1]. This packing mode difference arises because N-methylation removes the N–H hydrogen-bond donor, eliminating the symmetric R₂²(8) dimer motif that dominates the crystal lattice of non-methylated 3-cyano-2-pyridones [1][2]. For the specific N-methyl derivative 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, the calculated topological polar surface area (TPSA) is 45.79 Ų with zero hydrogen-bond donors and three hydrogen-bond acceptors, compared to TPSA values exceeding 53 Ų and one H-bond donor for N–H bearing analogs such as 2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 20577-27-9) .

Crystal Engineering Solid-State Packing Hydrogen Bonding

Optimized LogP of 0.26 and Zero H-Bond Donors Confer Superior CNS Permeability Potential vs. Carboxamide and N–H Pyridone Analogs

The computed octanol-water partition coefficient (LogP) of 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is 0.26 with zero hydrogen-bond donors and a topological polar surface area (TPSA) of 45.79 Ų . In contrast, the corresponding 3-carboxamide analog (1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, CAS 769-09-5) carries one H-bond donor and four H-bond acceptors with a higher TPSA, while the non-methylated parent (2-oxo-1,2-dihydropyridine-3-carbonitrile, CAS 20577-27-9) possesses one N–H donor . These combined parameters place the target compound within the favorable range for blood-brain barrier (BBB) penetration (generally LogP 1–3, HBD ≤ 1, TPSA < 90 Ų), whereas the carboxamide and N–H analogs exceed the optimal HBD threshold, predicting reduced CNS exposure.

Drug-Likeness CNS Permeability Physicochemical Profiling

Derivatives of the 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Scaffold Achieve Superior PDE3 Inhibition vs. Clinical Milrinone (IC₅₀ 409.5 nM vs. 703.1 nM)

A novel 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative (DF492), constructed on the same core scaffold as the target compound, was evaluated for PDE3 enzyme inhibition alongside milrinone—the clinically established PDE3 inhibitor cardiotonic agent. DF492 exhibited an IC₅₀ of 409.5 nM against PDE3, representing a 1.72-fold improvement in potency over milrinone (IC₅₀ = 703.1 nM) measured under identical tandem mass spectrometry (MS/MS) assay conditions monitoring cAMP depletion [1]. Molecular docking against human PDE3A revealed that bulkier decorating fragments on the 2-oxo-1,2-dihydropyridine-3-carbonitrile core—accessible through further functionalization of the 1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold—shift binding affinity toward PDE3A compared to milrinone's bipyridine core [1].

PDE3 Inhibition Cardiotonic Agents Structure-Activity Relationship

High-Value Application Scenarios for 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Based on Quantitative Differentiation Evidence


PDE3-Targeted Cardiotonic and Vasodilatory Drug Discovery Programs Requiring Improved Potency over Milrinone

Medicinal chemistry teams pursuing next-generation PDE3 inhibitors for congestive heart failure or peripheral artery disease should prioritize this scaffold as a core intermediate. The DF492 derivative built on the 2-oxo-1,2-dihydropyridine-3-carbonitrile framework achieves an IC₅₀ of 409.5 nM—a 1.72-fold potency gain over milrinone (703.1 nM)—while the scaffold's zero H-bond donor count and LogP of 0.26 provide a favorable starting point for balancing potency with pharmacokinetic properties [1].

CNS-Penetrant Probe and Lead Compound Synthesis Exploiting Favorable BBB Permeability Parameters

The combination of LogP 0.26, HBD = 0, HBA = 3, and TPSA 45.79 Ų places this compound within the established CNS drug-like space. Research groups synthesizing brain-penetrant pyridone-based kinase inhibitors, phosphodiesterase modulators, or neuroprotective agents will find the N-methylated-3-cyanopyridone core intrinsically more CNS-favorable than its carboxamide (HBD = 1, more polar) or N–H pyridone (HBD = 1) analogs, reducing the synthetic burden of late-stage property optimization .

Multi-Step Synthetic Routes Requiring Aqueous or Protic Solvent Compatibility During Late-Stage Transformations

Process chemistry groups designing telescoped synthetic sequences can exploit the 270-fold slower alkaline hydrolysis rate of the 3-cyanopyridinium scaffold relative to the 2-cyano isomer (k₂ 0.28 vs. ~76 L mol⁻¹ s⁻¹). This intrinsic stability margin permits aqueous workup steps, protic solvent use, and extended reaction times that would degrade 2-cyano or 4-cyano pyridone intermediates, expanding the operational window for amide coupling, ester hydrolysis, or nitrile hydration steps [2].

Solid-Form Screening and Crystallization Process Development Leveraging Distinct Corrugated Packing Architecture

The N-methylated scaffold's corrugated crystal packing—unambiguously differentiated from the layered packing of O-methyl and N–H analogs by SC-XRD—combined with its lower melting point (140 °C vs. 224–295 °C for N–H analogs) enables distinct crystallization behavior and potentially superior solubility. Formulation scientists developing crystalline API candidates or solid-dispersion formulations can exploit this packing divergence to access polymorphic landscapes and dissolution profiles unavailable to non-methylated 3-cyanopyridones [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.